![molecular formula C17H14BrClFN3O2 B2966357 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-81-3](/img/structure/B2966357.png)

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

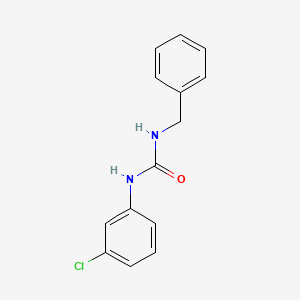

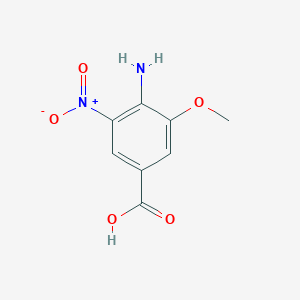

The compound “1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), and three phenyl rings (benzene rings), which are substituted with halogens (bromine, chlorine) and a fluorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl ring precursors. The halogens (bromine, chlorine, and fluorine) would be introduced through halogenation reactions. The urea group could be introduced through a reaction with an isocyanate. The pyrrolidinone ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl rings would likely be planar due to the sp2 hybridization of the carbon atoms. The pyrrolidinone ring would also be planar. The urea group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The halogens on the phenyl rings could be replaced through nucleophilic aromatic substitution reactions. The carbonyl group in the pyrrolidinone ring could undergo addition reactions. The urea group could react with amines to form substituted ureas .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of halogens would likely make it relatively dense and possibly volatile. The urea group could allow it to form hydrogen bonds, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Central Nervous System Agents

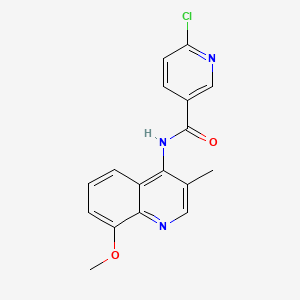

A study on related N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has shown that derivatives with specific substitutions demonstrate anxiolytic activity and potent muscle-relaxant properties. This suggests potential applications in developing new treatments for anxiety and muscle relaxation without the sedative effects typically associated with central nervous system agents (Rasmussen et al., 1978).

Crystal Structure Analysis

Research on similar compounds, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea, involves examining their crystal structures to understand the molecular arrangements and intermolecular hydrogen bonds. This knowledge can be applied in the design of new materials with specific physical properties, indicating potential in material science and engineering (Yamin & Mardi, 2003).

Anticancer Research

A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. Such compounds, including those related to the specified urea derivative, could serve as potential anticancer agents or as scaffolds for developing new therapeutic molecules (Jian Feng et al., 2020).

Antipathogenic and Antimicrobial Activity

The synthesis and evaluation of new thiourea derivatives have demonstrated significant antipathogenic activity, especially against strains known for biofilm formation. This suggests the compound's framework could be explored for developing new antimicrobial agents with potential applications in treating infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological molecules in the body. The presence of multiple halogens and a urea group could potentially allow it to interact with various enzymes and receptors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClFN3O2/c18-10-1-6-15(14(20)7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(19)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLHQSRGQSYJIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2966279.png)

![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)